molecular formula C18H18O3 B14650750 Tert-butyl 2-benzoylbenzoate CAS No. 54354-02-8

Tert-butyl 2-benzoylbenzoate

Cat. No.: B14650750
CAS No.: 54354-02-8
M. Wt: 282.3 g/mol
InChI Key: BNGCYQKRGJSWIY-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzoylbenzoate: is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a tert-butyl group attached to the ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-benzoylbenzoate typically involves the reaction of a dialkyl phthalate with a Grignard reagent in the presence of an oxygenated solvent. The Grignard reagent can be phenyl magnesium bromide, phenyl magnesium chloride, or phenyl magnesium iodide . This method is efficient and selective, providing a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-benzoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Tert-butyl 2-benzoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-benzoylbenzoate exerts its effects involves interactions with molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, it may interact with calmodulin, a protein that mediates various cellular processes by binding calcium ions . The specific molecular targets and pathways can vary depending on the context of its application.

Comparison with Similar Compounds

  • Tert-butyl benzoquinone
  • Tert-butyl hydroquinone
  • Tert-butyl alcohol

Comparison: Tert-butyl 2-benzoylbenzoate is unique due to its ester functionality and the presence of both tert-butyl and benzoyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds like tert-butyl benzoquinone and tert-butyl hydroquinone . Additionally, the ester group in this compound allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

54354-02-8

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

tert-butyl 2-benzoylbenzoate

InChI

InChI=1S/C18H18O3/c1-18(2,3)21-17(20)15-12-8-7-11-14(15)16(19)13-9-5-4-6-10-13/h4-12H,1-3H3

InChI Key

BNGCYQKRGJSWIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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